An In-Depth Technical Guide to the Physicochemical Properties of 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and established analytical methodologies to offer a robust framework for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to effectively handle, analyze, and utilize this molecule in their work. We will delve into its structural and fundamental properties, predicted physicochemical parameters, and detailed, field-proven protocols for the experimental determination of key characteristics such as solubility and pKa.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazole derivatives form a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous FDA-approved drugs.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold that can be functionalized to modulate pharmacological properties.[1][2] Understanding the physicochemical properties of novel pyrazole derivatives like 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid is a critical early step in the drug discovery process, as these properties directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
Core Molecular and Physicochemical Properties
The foundational properties of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the core attributes of 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid, supplemented with data from closely related analogs to provide context.
Chemical Structure and Identity
The structure of 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid is defined by a central pyrazole ring substituted at the 1, 3, and 5 positions. A methyl group is attached to the N1 nitrogen, a butyl group is at the C3 position, and a carboxylic acid functional group is at the C5 position.
Caption: Chemical structure of 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Summary of Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that while the molecular formula and weight are exact, other parameters are often predicted via computational models due to a lack of published experimental data for this specific molecule. For comparative purposes, experimental data for the analogous 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid is included where available.
| Property | Value (3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid) | Value (3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid) | Source |
| CAS Number | 769132-77-6 | 175277-11-9 | [3],[4][5] |
| Molecular Formula | C₉H₁₄N₂O₂ | C₉H₁₄N₂O₂ | [3],[4][5] |
| Molecular Weight | 182.22 g/mol | 182.22 g/mol | [3][4] |
| Physical Form | Solid (Predicted) | Solid | [3] |
| Aqueous Solubility | Prediction Recommended | >27.3 µg/mL (at pH 7.4) | [5] |
| pKa | Prediction Recommended | No Data | |
| LogP (Predicted) | 1.8 | 1.8 | [5] |
Experimental Protocols for Physicochemical Characterization
To address the gap in experimental data, this section provides detailed, step-by-step methodologies for determining the most critical physicochemical properties for a novel carboxylic acid in a drug development setting.
General Workflow for Characterization
The logical flow for characterizing a new chemical entity involves a series of steps from basic identification to functional assessment. The following diagram illustrates a standard workflow.
Caption: General workflow for the characterization of a new chemical entity.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: Solubility is a cornerstone property that dictates a compound's bioavailability and formulation possibilities. The shake-flask method is a gold-standard technique for determining thermodynamic solubility. For an acidic compound, solubility is highly pH-dependent; therefore, testing in neutral, acidic, and basic media is crucial.[6][7]
Protocol:
-
Preparation of Media: Prepare three buffered solutions: pH 7.4 (Phosphate-Buffered Saline), pH 2.0 (0.01 M HCl), and pH 9.0 (Borate Buffer).
-
Sample Preparation: Add an excess amount of solid 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid to separate vials containing a known volume (e.g., 2 mL) of each buffer. The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for 24-48 hours to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot from the clear supernatant of each vial. Dilute the aliquot with the appropriate mobile phase for the chosen analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the solubility in mg/mL or µg/mL for each pH condition based on the measured concentration and the dilution factor. The presence of the carboxylic acid group suggests that solubility will be significantly higher in the basic medium (pH 9.0) due to deprotonation and salt formation.[6][8]
Determination of pKa (Potentiometric Titration)
Rationale: The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, the pKa governs its charge state in different physiological environments, which profoundly impacts its ability to cross biological membranes. Potentiometric titration is a highly accurate and reliable method for pKa determination.[9][10][11]
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be used if aqueous solubility is low, but the pKa value will then be for that specific solvent system.[11]
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH meter with a glass electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the resulting titration curve.
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point (the volume of NaOH added is exactly half of that required to reach the equivalence point). At this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, and according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the pH is equal to the pKa.[10]
Spectroscopic and Spectrometric Profile
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While experimental spectra for 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid are not published, the expected characteristics can be inferred from its functional groups and data on analogous pyrazole derivatives.[12][13][14][15]
-
¹H NMR: The spectrum is expected to show distinct signals for the butyl group protons (a triplet for the terminal methyl and multiplets for the methylene groups), a singlet for the N-methyl group, and a singlet for the C4 proton on the pyrazole ring. The carboxylic acid proton will appear as a broad singlet, typically downfield.
-
¹³C NMR: The spectrum will show characteristic peaks for the four carbons of the butyl group, the N-methyl carbon, the carbons of the pyrazole ring (with the C5 carbon attached to the carboxyl group being significantly deshielded), and the carbonyl carbon of the carboxylic acid, which will be the most downfield signal.[13]
-
FT-IR Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and C=N stretching from the pyrazole ring (around 1500-1600 cm⁻¹).[13][15]
-
Mass Spectrometry (MS): Using a technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 183.11 or the deprotonated molecule [M-H]⁻ at m/z 181.10, confirming the molecular weight.
Conclusion
3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid is a molecule with potential applications in various fields, particularly drug discovery. This guide provides a comprehensive framework for its physicochemical characterization. While direct experimental data is limited, the application of established analytical protocols for solubility and pKa determination, combined with predictive spectroscopic analysis, allows researchers to build a robust data package for this compound. The methodologies detailed herein are designed to ensure scientific integrity and provide the trustworthy, authoritative data required for advancing research and development projects.
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